Cefotiam

Description

One of the cephalosporins that has a broad spectrum of activity against both gram-positive and gram-negative microorganisms.

This compound has been reported in Bos taurus with data available.

This compound is a third-generation, semi-synthetic, beta-lactam cephalosporin antibiotic with antibacterial activity. This compound binds to penicillin-binding proteins (PBPs), transpeptidases that are responsible for crosslinking of peptidoglycan. By preventing crosslinking of peptidoglycan, cell wall integrity is lost and cell wall synthesis is halted.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1988 and is indicated for bacterial disease.

One of the CEPHALOSPORINS that has a broad spectrum of activity against both gram-positive and gram-negative microorganisms.

See also: Cefixime (related); Ceftriaxone (related); Cefotaxime (broader) ... View More ...

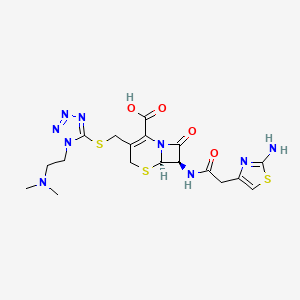

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N9O4S3/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31)/t12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYQDKDWGWDOFFU-IUODEOHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)CCN1C(=NN=N1)SCC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N9O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6022763 | |

| Record name | Cefotiam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

525.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 1.29e+00 g/L | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

61622-34-2, 66309-69-1 | |

| Record name | Cefotiam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61622-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotiam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061622342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefotiam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00229 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefotiam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6022763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (6R-trans)-7-[2-(2-aminothiazol-4-yl)acetamido]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.265 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)acetyl)amino)- 3-(((1-(2-(dimethylamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-8-oxo-, (6R-trans)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFOTIAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/91W6Z2N718 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefotiam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014374 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Cefotiam Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the synthetic pathways for cefotiam hydrochloride, a second-generation cephalosporin antibiotic. It details the core precursors, key chemical reactions, and experimental protocols, supported by quantitative data and process visualizations.

Introduction

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against both Gram-positive and Gram-negative bacteria.[1][2] Its hydrochloride salt, this compound hydrochloride, is used in clinical settings for injections to treat a variety of infections, including pneumonia, bronchitis, and urinary tract infections.[3] The bactericidal action of this compound stems from its ability to inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[2][4][5] The core structure of this compound is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, a foundational precursor for the synthesis of most cephalosporin antibiotics.[6][7][8]

Core Precursors

The synthesis of this compound hydrochloride relies on three critical starting materials, or precursors. The cephalosporin nucleus is provided by 7-ACA, while the two side chains are derived from specific synthetic precursors.

| Precursor | Chemical Name | Role in Synthesis |

| 7-ACA | 7-aminocephalosporanic acid | Provides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[6] |

| ATA | (2-Amino-4-thiazolyl)acetic acid | Forms the C-7 acyl side chain, which is crucial for the antibiotic's antibacterial spectrum.[9] |

| DMMT | 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol | Forms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties.[3] |

Synthetic Pathways

The industrial synthesis of this compound hydrochloride is primarily achieved through the coupling of the 7-ACA nucleus with two distinct side chains. Several routes have been developed, including the ATC method and the active ester method.[3] The general process involves two main stages:

-

Formation of the C-3 Side Chain : The 7-ACA nucleus is first reacted with DMMT to form the intermediate 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, often referred to as 7-ACMT or 7-DMTA.[3][9]

-

Acylation at C-7 : The amino group at the C-7 position of the 7-ACMT intermediate is then acylated using an activated form of (2-Amino-4-thiazolyl)acetic acid (ATA).[3][9]

Detailed Experimental Protocols

The following protocols are synthesized from publicly available methodologies and patents.[3][9] They are intended for informational purposes and should be adapted and optimized based on laboratory conditions.

This procedure details the formation of the key intermediate by attaching the C-3 side chain.

-

Reaction Setup : Add 275 grams of a solvent like acetonitrile and 150 grams of boron trifluoride etherate as a catalyst to a suitable reactor.[9] Control the reaction temperature at 10-15°C.[9]

-

Reactant Addition : Add 60 grams of 7-ACA and 37.8 grams of DMMT to the reactor.[9]

-

Reaction Execution : Maintain the temperature at 25-28°C for a constant temperature reaction of 90 minutes.[9]

-

Work-up : After the reaction period, reduce the temperature to 0-10°C and add 225 grams of purified water to precipitate the product.[9]

-

Isolation : The resulting intermediate, 7-DMTA, is filtered and washed for use in the next step.

This protocol describes the acylation of the 7-DMTA intermediate.

-

Preparation of ATC·HCl : (2-Amino-4-thiazolyl)acetic acid hydrochloride (ATC·HCl) is prepared by reacting 54 grams of ATA with 64 grams of concentrated hydrochloric acid in 57 grams of water. The mixture is heated to 50-60°C for three hours. After cooling and adding acetone, the product is filtered and dried, yielding 61.5-62.3 grams of ATC·HCl.[9]

-

Acylation Reaction Setup : The previously synthesized 7-DMTA is dissolved in a solvent mixture. The solution temperature is adjusted to -5°C.[9]

-

Reactant Addition : Add 62-67 grams of ATC·HCl to the 7-DMTA solution.[9]

-

Reaction Execution : The reaction is allowed to proceed for 1.0-1.5 hours. The reaction progress is monitored to ensure the residual 7-DMTA is below 3.0%.[9]

-

Purification and Crystallization : Following the reaction, the mixture undergoes purification and acid crystallization to yield the crude this compound hydrochloride product.[9] A final recrystallization step using ethyl acetate can be employed to obtain a high-purity crystalline powder.[10]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from available synthesis procedures. These values represent typical experimental parameters and yields.

Table 1: Reactant Quantities and Yield for ATC·HCl Preparation [9]

| Reactant | Amount (grams) |

| ATA | 54 |

| Concentrated Hydrochloric Acid | 64 |

| Water | 57 |

| Product | Yield (grams) |

| ATC·HCl | 61.5 - 62.3 |

Table 2: Key Reaction Parameters for this compound Synthesis [9]

| Step | Parameter | Value |

| Synthesis of 7-DMTA | Temperature | 10-15°C then 25-28°C |

| Reaction Time | 90 minutes | |

| Acylation with ATC·HCl | Temperature | -5°C to 0°C |

| Reaction Time | 1.0 - 1.5 hours | |

| Completion Criteria | 7-DMTA residue < 3.0% |

Conclusion

The synthesis of this compound hydrochloride is a well-established process in medicinal chemistry, primarily involving the strategic coupling of side chains to the 7-ACA cephalosporin core. The ATC and active ester methods provide robust pathways to achieve this transformation. Understanding the key precursors, reaction conditions, and purification steps is essential for researchers and professionals involved in the development and manufacturing of cephalosporin antibiotics. The data and protocols presented in this guide offer a detailed technical foundation for the synthesis of this important therapeutic agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN103012436A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 4. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 5. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 6. 7-ACA - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Page loading... [wap.guidechem.com]

- 10. CN109384800B - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

The β-Lactamase Stability of Cefotiam in Resistant Strains: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam, a second-generation cephalosporin, has been a valuable tool in the therapeutic arsenal against bacterial infections. However, the ever-evolving landscape of antimicrobial resistance, primarily driven by the production of β-lactamase enzymes, continually challenges the efficacy of β-lactam antibiotics. This technical guide provides an in-depth analysis of the stability of this compound against various β-lactamases found in resistant bacterial strains. Understanding the interactions between this compound and these enzymes is critical for optimizing its clinical use, guiding treatment decisions, and informing the development of novel antimicrobial strategies.

This document summarizes available quantitative data on this compound's hydrolysis by different β-lactamases and its activity against strains producing these enzymes. It also provides detailed experimental protocols for assessing β-lactamase stability and determining minimum inhibitory concentrations (MICs).

Mechanisms of Resistance to this compound

Bacterial resistance to this compound, like other β-lactam antibiotics, is a multifactorial phenomenon. The primary mechanism of resistance is the enzymatic inactivation of the drug by β-lactamases. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic unable to bind to its target, the penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Beyond enzymatic degradation, other mechanisms can contribute to this compound resistance, including:

-

Alterations in Porin Channels: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier. β-lactam antibiotics typically enter the periplasmic space through porin channels. Mutations that lead to a decrease in the number of porin channels or alter their structure can restrict this compound's access to its PBP targets.

-

Efflux Pumps: Some bacteria have evolved active transport systems, known as efflux pumps, that can recognize and expel antibiotics from the cell. Overexpression of these pumps can reduce the intracellular concentration of this compound to sub-therapeutic levels.

-

Target Modification: Although less common for cephalosporins, alterations in the structure of PBPs can reduce their affinity for this compound, leading to decreased efficacy.

β-Lactamase Stability of this compound: Quantitative Data

Hydrolysis of this compound by β-Lactamases

Studies have shown that this compound is susceptible to hydrolysis by various β-lactamases, particularly chromosomal cephalosporinases produced by species such as Enterobacter and Klebsiella.[1] The efficiency of hydrolysis is determined by kinetic parameters such as the Michaelis constant (Km), which reflects the enzyme's affinity for the substrate, and the maximal velocity (Vmax) or catalytic rate constant (kcat), which represents the rate of the enzymatic reaction. A higher kcat/Km ratio indicates more efficient hydrolysis and, consequently, greater instability of the antibiotic.

Table 1: Hydrolysis of this compound by Representative β-Lactamases (Qualitative and Limited Quantitative Data)

| β-Lactamase Class | β-Lactamase Type | Producing Organism (Example) | Hydrolysis of this compound | Kinetic Parameters (kcat/Km) for this compound |

| Class A | Penicillinase | Escherichia coli | Yes[1] | Data not available |

| SHV-1 | Klebsiella pneumoniae | Lower than SHV-2A | Data not available | |

| SHV-2A | Klebsiella pneumoniae | Higher than SHV-1 | Data not available | |

| Class C | Cephalosporinase (AmpC) | Enterobacter cloacae, Klebsiella spp. | Yes, significant[1] | Data not available |

Note: Specific quantitative kinetic data (Vmax, Km, kcat) for the hydrolysis of this compound by a wide range of specific β-lactamases (e.g., TEM, CTX-M, metallo-β-lactamases) is limited in publicly available literature. The information presented is based on older studies and comparative inferences.

Minimum Inhibitory Concentrations (MICs) of this compound against β-Lactamase-Producing Strains

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. It is a critical measure of an antibiotic's in vitro activity. The MIC of this compound against a given strain is influenced by the type and level of β-lactamase production, as well as other resistance mechanisms.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against β-Lactamase-Producing Bacterial Strains

| Bacterial Species | β-Lactamase Type | MIC of this compound (mg/L) | Reference |

| Escherichia coli | Penicillinase producer | 16 - >128 | Wiedemann & Seeberg, 1984[1] |

| Klebsiella spp. | Cephalosporinase producer | 32 - >128 | Wiedemann & Seeberg, 1984[1] |

| Enterobacter spp. | Cephalosporinase producer | 64 - >128 | Wiedemann & Seeberg, 1984[1] |

| Enterobacteriaceae | Moderately susceptible | 4 - 32 | Yourassowsky et al., 1982[2] |

| Enterobacteriaceae | Resistant | 64 - 512 | Yourassowsky et al., 1982[2] |

Note: This table presents data from older studies. MIC values for strains producing contemporary β-lactamases such as ESBLs (e.g., CTX-M) and metallo-β-lactamases are not well-documented for this compound specifically. A rough correlation between the hydrolytic activity of β-lactamases and the MIC of this compound has been demonstrated.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the β-lactamase stability of this compound.

Protocol 1: Determination of β-Lactamase Hydrolysis by Spectrophotometry

This method measures the rate of hydrolysis of the β-lactam ring by monitoring the change in absorbance of the this compound solution.

Materials:

-

Purified β-lactamase enzyme preparation

-

This compound analytical standard

-

Phosphate buffer (e.g., 50 mM, pH 7.0)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

Micropipettes

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in phosphate buffer. The final concentration in the assay will depend on the expected Km value. A range of concentrations bracketing the anticipated Km should be used.

-

Dilute the purified β-lactamase enzyme in cold phosphate buffer to a working concentration. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over a reasonable time course.

-

-

Spectrophotometric Measurement:

-

Set the spectrophotometer to the wavelength of maximum absorbance for this compound (typically around 260 nm, but should be confirmed experimentally).

-

Equilibrate the spectrophotometer and cuvettes to the desired reaction temperature (e.g., 30°C or 37°C).

-

To a cuvette, add the appropriate volume of phosphate buffer and this compound solution to achieve the desired final substrate concentration.

-

Initiate the reaction by adding a small volume of the β-lactamase enzyme solution and mix quickly.

-

Immediately begin recording the decrease in absorbance over time.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for this compound at the specific wavelength and pH must be known.

-

Repeat the assay with varying concentrations of this compound.

-

Determine the kinetic parameters (Vmax and Km) by fitting the initial velocity data to the Michaelis-Menten equation using a non-linear regression software.

-

The catalytic constant (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]). The catalytic efficiency is then determined as kcat/Km.

-

Workflow for determining β-lactamase hydrolysis kinetics of this compound.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This is a standard method for determining the in vitro susceptibility of a bacterial strain to an antimicrobial agent.

Materials:

-

Bacterial isolate (well-characterized β-lactamase producer)

-

This compound analytical standard

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

-

Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent and then dilute it in CAMHB to twice the highest concentration to be tested.

-

Perform serial two-fold dilutions of this compound in CAMHB in the wells of the 96-well plate. Each well should contain 50 µL of the diluted antibiotic.

-

-

Inoculation and Incubation:

-

Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. This will dilute the antibiotic to its final test concentration.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation:

-

After incubation, examine the plate for visible bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

-

References

- 1. The activity of this compound on beta-lactamase-producing bacteria in an in-vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimicrobial activity of this compound combinations against Enterobacteriaceae moderately susceptible or resistant to this new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

Cefotiam's Binding Affinity to Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the binding affinity of the second-generation cephalosporin, Cefotiam, to its primary bacterial targets, the penicillin-binding proteins (PBPs). The document summarizes available quantitative data on this compound's interaction with specific PBPs, details the experimental methodologies used to determine these binding affinities, and illustrates the underlying molecular mechanism and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study of antimicrobial agents and the development of new therapeutic strategies.

Introduction: The Role of this compound and Penicillin-Binding Proteins

This compound is a broad-spectrum, semi-synthetic, second-generation cephalosporin antibiotic. Its bactericidal activity stems from the inhibition of bacterial cell wall synthesis.[1] This is achieved by targeting and acylating penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. Peptidoglycan provides structural integrity to the bacterial cell wall, and its disruption leads to cell lysis and death.

Understanding the specific binding affinities of this compound for different PBPs in various bacterial species is crucial for elucidating its spectrum of activity, predicting its efficacy, and understanding mechanisms of resistance. This document focuses on the quantitative aspects of these interactions.

Quantitative Analysis of this compound-PBP Binding Affinity

The binding affinity of this compound to PBPs is typically quantified by determining the 50% inhibitory concentration (IC50), which is the concentration of the antibiotic required to inhibit 50% of the binding of a fluorescently labeled penicillin derivative to the PBP.

The most detailed quantitative data currently available focuses on the binding of this compound to the PBPs of Salmonella enterica serovar Typhimurium. Notably, this includes data on the alternative PBP, PBP3SAL, which is expressed under specific conditions, such as within host eukaryotic cells.

Table 1: this compound IC50 Values for Salmonella enterica PBPs [1][2][3][4][5]

| Penicillin-Binding Protein (PBP) | IC50 (mg/mL) |

| PBP3SAL | 0.0004 |

| PBP3 | 0.00375 |

| PBP1A/1B (from ΔPBP3 strain) | 0.004 |

| PBP1A/1B (from ΔPBP3SAL strain) | 0.0028 |

Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound, like other β-lactam antibiotics, acts by interrupting the final stages of peptidoglycan synthesis. The key steps in this process and the point of inhibition are outlined below.

Figure 1: Mechanism of this compound's inhibition of peptidoglycan synthesis.

Experimental Protocols: Determining PBP Binding Affinity

The IC50 values presented in this guide were determined using a competitive binding assay with a fluorescently labeled penicillin derivative, BOCILLIN™ FL (Boc-FL). The following protocol is a detailed description of this methodology.

This compound Competition in Boc-FL Binding Assays

This protocol is adapted from the methodology described in the study of this compound's affinity for Salmonella enterica PBPs.[2][4][5]

4.1.1. Materials

-

This compound hydrochloride

-

Bacterial membrane extracts (0.02 mg)

-

50 mM sodium phosphate buffer (pH 4.6)

-

BOCILLIN™ FL (Boc-FL) fluorescent penicillin (Molecular Probes)

-

Laemmli sample buffer

-

SDS-PAGE gels (8% w/v acrylamide)

4.1.2. Procedure

-

Preparation of this compound dilutions: Prepare a series of this compound hydrochloride concentrations in 50 mM sodium phosphate buffer (pH 4.6) to achieve final concentrations in the range of 0.00005 to 0.005 mg/mL in the assay.

-

Incubation with this compound: Add the various concentrations of this compound to 0.02 mg of bacterial membrane extracts. The total sample volume should be 10 µL. Incubate the samples for 10 minutes at 30°C.

-

Labeling with Boc-FL: Add 20 µM Boc-FL to each sample and incubate for an additional 20 minutes at 30°C.

-

Sample preparation for electrophoresis: Stop the reaction by adding Laemmli sample buffer and boiling the samples for 5 minutes.

-

SDS-PAGE: Resolve the proteins on an 8% (w/v) acrylamide SDS-PAGE gel.

-

Visualization and analysis: Visualize the fluorescently labeled PBPs using a suitable gel imaging system. The intensity of the fluorescent bands corresponding to the PBPs is quantified. The IC50 value is determined as the concentration of this compound that reduces the fluorescence intensity by 50% compared to a control sample without this compound.

Figure 2: Workflow for the Boc-FL competitive binding assay.

Concluding Remarks

This technical guide has synthesized the available quantitative data on the binding affinity of this compound to penicillin-binding proteins, with a specific focus on Salmonella enterica. The provided IC50 values offer a quantitative basis for understanding the preferential targeting of certain PBPs by this antibiotic. The detailed experimental protocol for the competitive binding assay serves as a practical resource for researchers aiming to replicate or extend these findings.

The mechanism of action, involving the inhibition of peptidoglycan synthesis, is a well-established paradigm for β-lactam antibiotics. The visualization of this pathway and the experimental workflow aims to provide a clear and concise understanding of these processes.

A notable gap in the current literature is the lack of specific quantitative binding affinity data for this compound against PBPs from other clinically important bacteria such as E. coli and S. aureus. Further research in this area would be invaluable for a more complete understanding of this compound's spectrum of activity and for the rational design of future antimicrobial therapies. Researchers are encouraged to apply the methodologies described herein to a broader range of pathogenic bacteria to expand our knowledge of this important antibiotic.

References

- 1. Affinity of this compound for the alternative penicillin binding protein PBP3SAL used by Salmonella inside host eukaryotic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Physicochemical Properties of Cefotiam for In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth guide to the core physicochemical properties of Cefotiam, a parenteral third-generation cephalosporin antibiotic.[1] Understanding these characteristics is critical for the design, execution, and interpretation of in vitro assays in drug discovery and development. This guide details this compound's mechanism of action, presents its key properties in a structured format, and offers standardized protocols for essential in vitro experiments.

Core Physicochemical Properties

The efficacy and behavior of this compound in an experimental setting are fundamentally governed by its physicochemical nature. These properties influence its solubility in assay media, stability under various conditions, and its ability to interact with biological targets.

Data Summary

A compilation of essential quantitative data for this compound is presented below. These values are crucial for preparing stock solutions, designing appropriate buffer systems, and interpreting assay results.

| Property | Value | Notes | Source(s) |

| Molecular Formula | C₁₈H₂₃N₉O₄S₃ | [1][2] | |

| Molecular Weight | 525.6 g/mol | This compound base | [2] |

| 598.6 g/mol | Dihydrochloride salt form | [3] | |

| Melting Point | >93°C (decomposition) | For this compound hydrochloride | [4] |

| LogP (Octanol-Water) | -2.1 to -2.4 | Indicates high hydrophilicity | [2][5] |

| pKa (Predicted) | Strongest Acidic: 2.6 | Carboxylic acid group | [5] |

| Strongest Basic: 8.34 | Amine groups | [5] | |

| Aqueous Solubility | Soluble | General descriptor | [2][6] |

| 1.29 mg/mL | Predicted value | [5] | |

| ≥32.45 mg/mL in H₂O | For this compound hydrochloride | [7] | |

| DMSO Solubility | 100 mg/mL | For this compound hydrochloride | [8][9] |

| Protein Binding | ~40% | In human plasma | [1] |

Detailed Properties

-

Solubility and Stability : this compound is soluble in water and methanol.[4][6] The hydrochloride salt form exhibits enhanced solubility in aqueous solutions and DMSO.[7][8][9] For experimental use, it is recommended to prepare fresh solutions, as the compound can be unstable in solution over time.[8] Stock solutions in DMSO or water should be prepared fresh for each experiment to ensure accurate concentration and activity. For powder storage, a temperature of 2-8°C is recommended for the hydrochloride salt, while -20°C is suggested for long-term stability of the powder form.[4][6][10] The stability of cephalosporins in aqueous solution is generally dependent on pH and temperature, with degradation often occurring via hydrolysis of the β-lactam ring.[11]

-

Lipophilicity and Ionization : With a negative LogP value, this compound is a hydrophilic compound, a characteristic typical of many β-lactam antibiotics designed for parenteral administration.[2][5] Its pKa values indicate that at physiological pH (~7.4), the carboxylic acid group (pKa ~2.6) will be deprotonated (anionic), while the basic amine groups (pKa ~8.34) will be largely protonated (cationic), making the molecule zwitterionic. This ionization state is crucial for its solubility in aqueous media and its interaction with biological targets.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][12] This action is primarily achieved through the covalent binding to and inactivation of penicillin-binding proteins (PBPs).[2][13] PBPs are bacterial enzymes essential for the final steps of peptidoglycan synthesis, specifically the transpeptidation that cross-links the peptide chains, giving the cell wall its structural integrity.[4][12] By disrupting this process, this compound weakens the cell wall, leading to cell lysis and bacterial death.[13] Its structure provides stability against some β-lactamases, enzymes that are a common source of bacterial resistance to β-lactam antibiotics.[12]

Experimental Protocols for In Vitro Assays

The following sections provide detailed methodologies for key in vitro assays used to characterize the antimicrobial activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[14] The broth microdilution method is a standard and widely used technique.[15]

Experimental Protocol: Broth Microdilution

-

Preparation of this compound Stock Solution : Prepare a concentrated stock solution of this compound hydrochloride in a suitable solvent (e.g., sterile water or DMSO). The initial concentration should be at least 10 times the highest concentration to be tested.

-

Inoculum Preparation : Culture the bacterial strain to be tested overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]

-

Plate Preparation : Using a 96-well microtiter plate, dispense cation-adjusted Mueller-Hinton Broth (MHB) into each well.

-

Serial Dilution : Create a two-fold serial dilution of the this compound stock solution across the wells of the plate to achieve the desired concentration range.

-

Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control well (broth and inoculum, no drug) and a negative control well (broth only).

-

Incubation : Incubate the plate at 35-37°C for 16-20 hours under ambient atmospheric conditions.[16]

-

Result Interpretation : The MIC is determined as the lowest concentration of this compound at which there is no visible growth (turbidity) in the well.[14]

Time-Kill Kinetic Assay

This assay measures the rate of bacterial killing by an antimicrobial agent over time. It provides dynamic information beyond the static MIC value, helping to differentiate between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[17]

Experimental Protocol

-

Preparation : Prepare a standardized bacterial inoculum in logarithmic growth phase (approx. 5 x 10⁵ to 1 x 10⁶ CFU/mL) in a suitable broth medium.

-

Exposure : Add this compound to the bacterial cultures at various concentrations, typically multiples of the predetermined MIC (e.g., 1x, 2x, 4x, 8x MIC). Include a drug-free growth control.

-

Sampling : Incubate all cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each culture.

-

Quantification : Perform serial dilutions of each aliquot in sterile saline or phosphate-buffered saline (PBS) to neutralize the antibiotic's effect.

-

Plating : Plate the dilutions onto an appropriate agar medium.

-

Incubation and Counting : Incubate the plates for 18-24 hours at 37°C. Count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

-

Data Analysis : Plot the log₁₀ CFU/mL versus time for each this compound concentration. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[17]

Plasma Protein Binding Assay

Only the unbound (free) fraction of a drug is microbiologically active.[18] Therefore, determining the extent of plasma protein binding is crucial. Equilibrium dialysis is a common and reliable method for this purpose.[19]

Experimental Protocol: Equilibrium Dialysis

-

Apparatus Setup : Use a commercially available equilibrium dialysis apparatus, which consists of two chambers separated by a semi-permeable membrane (with a molecular weight cut-off that retains proteins but allows the drug to pass, e.g., 10 kDa).

-

Sample Preparation : Add pooled human plasma (or serum) to one chamber (the protein chamber). Add a buffer solution (e.g., PBS, pH 7.4) to the other chamber (the buffer chamber).

-

Drug Addition : Spike the plasma in the protein chamber with this compound to achieve the desired initial concentration.

-

Equilibration : Seal the apparatus and incubate it at 37°C on a shaker for a sufficient period (e.g., 4-24 hours) to allow the free drug to reach equilibrium across the membrane.

-

Sampling : After incubation, carefully collect samples from both the protein chamber and the buffer chamber.

-

Analysis : Determine the concentration of this compound in both samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC). The concentration in the buffer chamber represents the free (unbound) drug concentration.

-

Calculation : Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber) The percentage of protein binding is then calculated as (1 - fu) x 100%.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound Hydrochloride | C18H25Cl2N9O4S3 | CID 47896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound hydrochloride CAS#: 66309-69-1 [m.chemicalbook.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. chembk.com [chembk.com]

- 7. apexbt.com [apexbt.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound hydrochloride | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 11. Degradation kinetics in aqueous solution of cefotaxime sodium, a third-generation cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 13. What is this compound Hydrochloride used for? [synapse.patsnap.com]

- 14. apec.org [apec.org]

- 15. researchgate.net [researchgate.net]

- 16. agriculture.gov.au [agriculture.gov.au]

- 17. emerypharma.com [emerypharma.com]

- 18. Frontiers | An Overview of the Protein Binding of Cephalosporins in Human Body Fluids: A Systematic Review [frontiersin.org]

- 19. mdpi.com [mdpi.com]

Cefotiam: An In-Depth Technical Guide to its Spectrum of Activity Against Clinical Isolates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant bacterial isolates. The data presented is compiled from various studies to offer a consolidated resource for researchers and drug development professionals. This compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall, a mechanism it shares with other β-lactam antibiotics. Its stability against certain β-lactamases contributes to its effectiveness against some resistant strains.

Spectrum of Activity

This compound has demonstrated in vitro activity against a wide array of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, including MIC50 and MIC90 values, for key Gram-positive and Gram-negative pathogens.

Data Presentation

Table 1: In Vitro Activity of this compound against Gram-Positive Clinical Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | Varies by study | 0.25 - 32 | 1 - 4 | 8 - 16 |

| Staphylococcus epidermidis | Varies by study | 0.5 - 64 | 2 - 8 | 16 - 32 |

| Streptococcus pneumoniae | Varies by study | ≤0.06 - 4 | 0.12 - 0.5 | 1 - 2 |

| Streptococcus pyogenes (Group A) | Varies by study | ≤0.06 - 1 | ≤0.06 - 0.12 | 0.12 - 0.25 |

| Streptococcus agalactiae (Group B) | Varies by study | ≤0.06 - 2 | 0.12 - 0.25 | 0.5 - 1 |

| Enterococcus faecalis | Varies by study | 16 - >128 | 64 | >128 |

Table 2: In Vitro Activity of this compound against Gram-Negative Clinical Isolates

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | Varies by study | ≤0.06 - >128 | 0.25 - 2 | 8 - 64 |

| Klebsiella pneumoniae | Varies by study | ≤0.12 - >128 | 0.5 - 4 | 16 - >128 |

| Proteus mirabilis | Varies by study | ≤0.06 - 16 | 0.12 - 0.5 | 1 - 4 |

| Haemophilus influenzae | Varies by study | ≤0.03 - 2 | 0.06 - 0.12 | 0.12 - 0.25 |

| Moraxella catarrhalis | Varies by study | 0.12 - 4 | 0.25 - 0.5 | 0.5 - 1 |

| Enterobacter cloacae | Varies by study | 0.25 - >128 | 2 - 16 | 64 - >128 |

| Serratia marcescens | Varies by study | 0.5 - >128 | 4 - 32 | 64 - >128 |

| Pseudomonas aeruginosa | Varies by study | 8 - >128 | 64 | >128 |

Experimental Protocols

The data summarized above is primarily derived from in vitro susceptibility testing performed according to standardized methods. The most common methodologies cited in the literature are broth microdilution and agar dilution.

Broth Microdilution and Agar Dilution Methods

These methods are performed in accordance with the guidelines established by organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

1. Inoculum Preparation:

-

Pure, overnight cultures of the test organisms are used.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL.

-

The standardized inoculum is further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in the test wells (broth microdilution) or 104 CFU per spot (agar dilution).

2. Preparation of Antimicrobial Agent Dilutions:

-

This compound is serially diluted (usually two-fold) in cation-adjusted Mueller-Hinton broth (for broth microdilution) or incorporated into Mueller-Hinton agar at various concentrations (for agar dilution).

3. Inoculation and Incubation:

-

For broth microdilution, each well of a microtiter plate containing a specific concentration of this compound is inoculated with the standardized bacterial suspension.

-

For agar dilution, the surface of the agar plates containing different this compound concentrations is inoculated with a standardized volume of the bacterial suspension.

-

Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

4. Interpretation of Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

-

Quality control is performed using reference strains, such as Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 25923, to ensure the accuracy and reproducibility of the results.[1]

CLSI Interpretive Criteria for this compound Disk Diffusion:

-

Susceptible: ≥18 mm

-

Resistant: ≤14 mm

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for MIC determination.

Caption: Logical relationship of this compound resistance.

References

The Pharmacokinetic Profile of Cefotiam in Animal Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetic profile of Cefotiam, a second-generation cephalosporin antibiotic, in various animal models. The information is intended for researchers, scientists, and drug development professionals involved in preclinical and translational studies. This document summarizes key pharmacokinetic parameters, details common experimental methodologies, and provides a visual representation of a typical study workflow.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models, including rats, mice, dogs, and rabbits. These parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the drug.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Dose (mg/kg) | Route of Administration | Cmax (µg/mL) | Tmax (min) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |

| 100 | Intravenous | - | - | 0.28 | 136.67 | [1] |

Table 2: Pharmacokinetic Parameters of this compound Hexetil (Oral Pro-drug) in Various Species

| Animal Model | Dose (mg/kg) | Cmax of this compound (µg/mL) | Tmax (min) | Apparent Half-life (h) | Extent of Absorption (%) | Reference |

| Rats | - | - | 15 | 0.9 | 17 | [2] |

| Mice | - | - | 5 | 0.5 | 43 | [2] |

| Dogs | - | - | 30 | 1 | 8 | [2] |

Table 3: Protein Binding of this compound and Related Cephalosporins in Animal and Human Plasma

| Cephalosporin | Human Plasma (%) | Dog Plasma (%) | Rat Plasma (%) | Reference |

| This compound | ~40 | - | - | [3][4] |

| Ceftizoxime | 31 | 17 | 32 | [5] |

| Ceftriaxone | 90-95 | ~25 | 90-95 | [6] |

Experimental Protocols

This section outlines a generalized, detailed methodology for conducting a pharmacokinetic study of this compound in an animal model, based on common practices reported in the scientific literature.

Animals and Housing

-

Species and Strain: Specific pathogen-free (SPF) male or female animals of a specified strain (e.g., Wistar rats, Beagle dogs).

-

Age and Weight: Animals of a defined age and weight range to ensure consistency.

-

Housing: Housed in controlled environmental conditions (temperature, humidity, light/dark cycle) with ad libitum access to standard chow and water, unless fasting is required for the study.

-

Acclimatization: Animals are acclimatized to the laboratory conditions for a specified period before the experiment.

Drug Administration

-

Formulation: this compound is dissolved in a suitable vehicle (e.g., sterile saline) to the desired concentration.

-

Dosing: A specific dose (e.g., 100 mg/kg) is administered via the chosen route (e.g., intravenous bolus via the tail vein, intramuscular injection).

Sample Collection

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 360 minutes) post-dosing. Samples are typically collected from the jugular vein or another appropriate site into heparinized tubes.

-

Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -20°C or lower until analysis.

-

Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 hours).

Bioanalytical Method

-

Method: The concentration of this compound in plasma and other biological matrices is typically determined using a validated High-Performance Liquid Chromatography (HPLC) method.[7][8][9]

-

Sample Preparation: Plasma samples are deproteinized, often by precipitation with an organic solvent like acetonitrile, followed by centrifugation.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile) is used for isocratic or gradient elution.

-

Detection: UV detection at a specific wavelength (e.g., 254 nm).

-

-

Quantification: The concentration of this compound is determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the drug.

Pharmacokinetic Analysis

-

Data Analysis: The plasma concentration-time data for each animal is analyzed using non-compartmental or compartmental pharmacokinetic models.

-

Parameters Calculated: Key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), area under the plasma concentration-time curve (AUC), elimination half-life (t½), clearance (CL), and volume of distribution (Vd) are calculated.

Visualized Experimental Workflow

The following diagram illustrates the typical workflow of a pharmacokinetic study of this compound in an animal model.

Discussion

The pharmacokinetic profile of this compound has been characterized in several animal models, providing valuable data for predicting its behavior in humans. In rats, this compound exhibits a relatively short half-life after intravenous administration.[1] The oral bioavailability of this compound is poor, leading to the development of the prodrug this compound hexetil, which enhances absorption.[2] However, the extent of absorption of this compound hexetil varies significantly across species, with mice showing the highest absorption followed by rats and then dogs.[2]

Protein binding is an important factor influencing the distribution and efficacy of antibiotics. This compound has a moderate protein binding of approximately 40% in human plasma.[3][4] This is an important consideration when extrapolating animal data to humans, as interspecies differences in protein binding can affect the free drug concentration and, consequently, the antimicrobial activity.

The primary route of elimination for this compound is renal excretion.[3] This is a key factor to consider in studies involving animals with impaired renal function, as this can significantly alter the drug's half-life and exposure.

References

- 1. Disposition of cefotaxime and its metabolite, desacetylcefotaxime, in rat: application of a pharmacokinetic-protein binding model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. METABOLIC FATE OF this compound HEXETIL, A NEW ORAL CEPHALOSPORIN ANTIBIOTIC, IN RATS, MICE, AND DOGS [jstage.jst.go.jp]

- 3. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of ceftizoxime in animals after parenteral dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasma protein binding of ceftriaxone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Recent analytical methods for cephalosporins in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. repositorio.unesp.br [repositorio.unesp.br]

- 9. Pharmacokinetics of this compound in plasma, parotid saliva and mixed saliva in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Use of Cefotiam in Animal Models of Bacterial Infection

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Cefotiam is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Animal models of bacterial infection are indispensable tools for the preclinical evaluation of antimicrobial agents, providing critical data on efficacy, pharmacokinetics, and pharmacodynamics. These models allow for the investigation of drug performance under in vivo conditions that mimic human infections. This document provides detailed application notes and protocols for the utilization of this compound in established animal models of bacterial infection, including pneumonia, peritonitis, and intracellular infections. The protocols are based on findings from various research studies and are intended to serve as a comprehensive guide for researchers in the field.

I. Quantitative Data Summary

The following tables summarize key quantitative data related to the use of this compound in various animal models of bacterial infection. This information is crucial for experimental design and for comparing the efficacy of this compound with other antimicrobial agents.

Table 1: In Vivo Efficacy of this compound in a Murine Pneumonia Model

| Animal Model | Bacterial Strain | This compound Dosage Regimen | Comparator | Comparator Dosage Regimen | Outcome | Reference |

| Mice | Klebsiella pneumoniae DT-S | Multiple regimens with low, sustained plasma levels | Cefazolin | Multiple regimens | This compound was approximately eight times more active than cefazolin. Regimens producing low but sustained plasma levels of this compound showed better therapeutic effects. | [1] |

Table 2: In Vitro and Intracellular Efficacy of this compound

| Model | Bacterial Strain | Key Parameter | This compound Value | Comparator | Comparator Value | Finding | Reference |

| In vitro (acidified LB medium) | Salmonella Typhimurium | Affinity for PBP3SAL vs. PBP3 | Higher affinity for PBP3SAL | Cefuroxime | Higher affinity for PBP3 | This compound shows preferential binding to a penicillin-binding protein expressed by intracellular Salmonella. | [2] |

| Cultured fibroblasts | Salmonella Typhimurium | Intracellular killing | Effective | Cefuroxime | Less effective | This compound effectively kills intracellular Salmonella in a PBP3SAL-dependent manner. | [2] |

II. Experimental Protocols

This section provides detailed methodologies for key experiments involving the use of this compound in animal models of bacterial infection.

Protocol 1: Murine Model of Klebsiella pneumoniae Pneumonia

This protocol is adapted from a study evaluating the efficacy of this compound in a mouse model of pneumonia.[1]

1. Animals:

-

Species: Mice (specific strain, e.g., ICR, may be used).

-

Gender: Male.[1]

-

Weight: Body weight should be recorded and animals acclimatized to laboratory conditions before the experiment.

2. Bacterial Strain and Inoculum Preparation:

-

Bacterial Strain: Klebsiella pneumoniae DT-S.[1]

-

Culture: Grow the bacterial strain in a suitable broth (e.g., Tryptic Soy Broth) to the mid-logarithmic phase.

-

Inoculum: Wash the bacterial cells with sterile saline and dilute to the desired concentration (e.g., 10^4 - 10^5 CFU/mL). The exact concentration should be determined by preliminary experiments to establish a non-lethal but significant infection.

3. Infection Procedure:

-

Anesthetize the mice using a suitable anesthetic agent (e.g., isoflurane, ketamine/xylazine).

-

Induce pneumonia by intratracheal or intranasal instillation of the bacterial suspension. The volume of instillation should be carefully controlled (e.g., 20-50 µL).

4. This compound Administration:

-

Preparation: Dissolve this compound in a sterile vehicle (e.g., sterile saline).

-

Route of Administration: Subcutaneous (SC) or intravenous (IV) injection.

-

Dosage and Schedule: The study evaluated various dosage schedules to achieve different plasma level profiles (short duration vs. long duration).[1] A recommended starting point could be a regimen that mimics human therapeutic doses, adjusted for the mouse model. For example, multiple doses per day to maintain plasma concentrations above the MIC for the infecting organism.

-

Treatment Initiation: Treatment can be initiated at different time points post-infection (e.g., 3, 18, and 30 hours) to model different clinical scenarios.[1]

5. Evaluation of Efficacy:

-

Survival Monitoring: Record mortality daily for a specified period (e.g., 7-14 days).

-

Bacterial Load in Lungs: At specific time points, euthanize a subset of animals, aseptically remove the lungs, homogenize the tissue, and perform serial dilutions for CFU counting on appropriate agar plates.

-

Plasma Drug Concentration: Collect blood samples at various times after drug administration to determine the pharmacokinetic profile of this compound using methods like HPLC.

Protocol 2: Murine Peritonitis Model

This protocol describes a general method for inducing peritonitis in mice to evaluate antibiotic efficacy. This model can be adapted for use with this compound.[3]

1. Animals:

-

Species: Mice (e.g., ICR).

-

Gender: Female.[3]

-

Weight: Standard laboratory weight for the chosen strain.

2. Bacterial Strain and Inoculum Preparation:

-

Bacterial Strain: A relevant pathogen such as Enterobacter cloacae or Pseudomonas aeruginosa.[3]

-

Inoculum: Prepare a bacterial suspension of a high concentration (e.g., 10^8 CFU) mixed with a sterile adjuvant like talcum powder to enhance infection establishment.[3]

3. Infection Procedure:

-

Administer the bacterial suspension intraperitoneally (IP).

4. This compound Administration:

-

Preparation: Prepare a sterile solution of this compound.

-

Route of Administration: Subcutaneous (SC) or intraperitoneal (IP).

-

Dosage and Schedule: Administer this compound at a specified dose (e.g., 50 mg/kg/dose) at defined intervals post-infection.[3]

5. Evaluation of Efficacy:

-

Survival Analysis: Monitor and record survival rates over a set period.

-

Bacterial Load in Peritoneal Fluid: Collect peritoneal lavage fluid at different time points, perform serial dilutions, and plate for CFU enumeration.

-

Assessment of Resistance Development: Isolate bacteria from treated animals and determine their MICs to this compound to assess for the emergence of resistance.[3]

Protocol 3: In Vitro Intracellular Infection Model with Cultured Fibroblasts

This protocol is based on a study investigating the activity of this compound against intracellular Salmonella.[2]

1. Cell Line and Bacterial Strain:

2. Infection of Fibroblasts:

-

Culture fibroblasts to confluence in appropriate cell culture plates.

-

Infect the fibroblast monolayer with S. Typhimurium at a specific multiplicity of infection (MOI).

-

Incubate to allow for bacterial invasion.

-

Wash the cells with a medium containing an antibiotic that does not penetrate eukaryotic cells (e.g., gentamicin) to kill extracellular bacteria.

3. This compound Treatment:

-

Add fresh culture medium containing different concentrations of this compound to the infected cells. A concentration of 0.001 mg/mL (1.6 µM) was used in the reference study.[2]

4. Evaluation of Intracellular Bacterial Viability:

-

At various time points post-treatment (e.g., 2 and 24 hours), lyse the fibroblasts using a gentle detergent (e.g., Triton X-100) to release intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of viable intracellular bacteria (CFU).

III. Visualizations

Experimental Workflow for Murine Pneumonia Model

Workflow for evaluating this compound in a murine pneumonia model.

Experimental Workflow for Murine Peritonitis Model

References

- 1. Therapeutic effects of this compound and cefazolin on experimental pneumonia caused by Klebsiella pneumoniae DT-S in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Development of resistance during ceftazidime and cefepime therapy in a murine peritonitis model - PubMed [pubmed.ncbi.nlm.nih.gov]

Determining the Minimum Inhibitory Concentration (MIC) of Cefotiam: An Application Note and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of the cephalosporin antibiotic, Cefotiam. The methodologies outlined adhere to established standards for antimicrobial susceptibility testing, primarily focusing on broth microdilution and agar dilution techniques. This guide is intended to furnish researchers, scientists, and drug development professionals with a comprehensive resource for assessing the in vitro activity of this compound against a variety of bacterial isolates.

Introduction to this compound and MIC Testing

This compound is a second-generation cephalosporin antibiotic with a broad spectrum of activity against various Gram-positive and Gram-negative bacteria. Determining the MIC is a cornerstone of antimicrobial susceptibility testing. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. This quantitative measure is crucial for understanding the potency of an antibiotic against specific pathogens, monitoring the emergence of resistance, and guiding therapeutic choices.

Data Presentation: this compound MIC Ranges

The following table summarizes the MIC ranges of this compound against various clinically relevant bacteria as reported in the scientific literature. It is important to note that MIC values can vary depending on the specific strain and testing methodology.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Staphylococcus aureus | 27 | 0.5 - 1.0 | - | - |

| Staphylococcus albus | 8 | 0.25 - 0.5 | - | - |

| Haemolytic streptococci | 29 | 0.06 - 4.0 | - | - |

| Pneumococci | 9 | 0.06 - 4.0 | - | - |

| Streptococcus viridans | 6 | 0.06 - 4.0 | - | - |

| Escherichia coli | - | - | - | - |

| Klebsiella pneumoniae | - | - | - | - |

| Proteus mirabilis | - | 1.56 | - | - |

| Pseudomonas aeruginosa | - | Inactive | - | - |

| Enterococci | - | Inactive | - | - |

Note: Data is compiled from historical in vitro studies. MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, were not available in all cited literature. This compound is generally considered inactive against Pseudomonas aeruginosa and enterococci.

Experimental Protocols

The following are detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium within a 96-well microtiter plate.

Materials:

-

This compound powder (of known potency)

-

Appropriate solvent for this compound (e.g., sterile distilled water)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom microtiter plates

-

Bacterial strains for testing (e.g., clinical isolates or ATCC quality control strains)

-

0.5 McFarland turbidity standard

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh the this compound powder and calculate the required volume of solvent to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

-

Prepare the stock solution and sterilize by filtration if necessary.

-

-

Preparation of this compound Working Solutions:

-

Perform serial twofold dilutions of the stock solution in CAMHB to create working solutions that are twice the final desired concentrations in the microtiter plate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or PBS.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute this adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Plate Inoculation:

-

Dispense 50 µL of the appropriate this compound working solution into each well of the 96-well plate, creating a serial dilution across the plate.

-

Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.

-

Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).

-

-

Incubation:

-

Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Reading and Interpretation of Results:

-

Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).

-

The growth control well should show distinct turbidity, and the sterility control well should remain clear.

-

Agar Dilution Method

In this method, varying concentrations of this compound are incorporated into molten agar, which is then solidified in Petri dishes. Standardized bacterial inocula are then spotted onto the surface of the agar plates.

Materials:

-

This compound powder (of known potency)

-

Appropriate solvent for this compound

-

Mueller-Hinton Agar (MHA)

-

Sterile Petri dishes (90 or 150 mm)

-

Bacterial strains for testing

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Inoculator (e.g., multipoint replicator)

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound-Agar Plates:

-

Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

-

Melt MHA and cool to 45-50°C in a water bath.

-

For each desired concentration, add 1 part of the this compound stock solution to 9 parts of molten MHA (e.g., 2 mL of stock to 18 mL of agar). Mix thoroughly but gently to avoid bubbles.

-

Pour the this compound-containing agar into sterile Petri dishes to a depth of 3-4 mm.

-

Allow the plates to solidify at room temperature.

-

Prepare a growth control plate containing no antibiotic.

-

-

Inoculum Preparation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

-

Dilute this suspension to achieve a final inoculum concentration of approximately 10⁴ CFU per spot.

-

-

Plate Inoculation:

-

Using a multipoint replicator, inoculate the surface of each this compound-containing agar plate and the growth control plate with the prepared bacterial suspensions.

-

Allow the inoculum spots to dry completely before inverting the plates.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

-

Reading and Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth. A faint haze or one or two isolated colonies should be disregarded. The growth control plate should show confluent growth.

-

Quality Control

Regular quality control is essential to ensure the accuracy of MIC testing. This involves testing reference strains with known MIC values alongside the clinical isolates.

Recommended Quality Control Strains and Expected Ranges for this compound:

| Quality Control Strain | Method | Expected Range (Zone Diameter in mm) |

| Escherichia coli ATCC® 25922™ | Disk Diffusion (30 µg disk) | 27 - 33 |

| Staphylococcus aureus ATCC® 25923™ | Disk Diffusion (30 µg disk) | 27 - 33 |

Interpretation of Results

The interpretation of MIC values requires comparison to established clinical breakpoints, which categorize an isolate as Susceptible (S), Intermediate (I), or Resistant (R).

Important Note on this compound Breakpoints: As of the latest revisions, specific MIC clinical breakpoints for this compound are not listed in the primary tables of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST). This compound is an older antibiotic, and its usage and reporting standards may vary by region.

However, historical interpretive criteria for the disk diffusion method have been published:

-

Susceptible: Zone diameter ≥ 18 mm

-

Resistant: Zone diameter ≤ 14 mm

For MIC results, researchers should consult local or regional guidelines where this compound is in use. In the absence of established breakpoints, MIC values can be used to compare the relative activity of this compound against different isolates or to monitor for trends in susceptibility over time.

Visualizing Experimental Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate the key steps in the broth microdilution and agar dilution protocols.

Caption: Workflow for Broth Microdilution MIC Determination.

Caption: Workflow for Agar Dilution MIC Determination.

Application Notes and Protocols: Cefotiam in the Treatment of Respiratory Tract Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction